(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,6-dimethylphenyl)methanone
Description
The compound (4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,6-dimethylphenyl)methanone is a synthetic small molecule characterized by a bipiperidinyl core linked to a substituted pyridine moiety and a 2,6-dimethylphenyl methanone group. The trifluoromethyl (-CF₃) and chloro (-Cl) substituents on the pyridine ring enhance its electronic properties and metabolic stability, while the bipiperidinyl structure may improve solubility and binding affinity in biological systems. This compound shares structural motifs with kinase inhibitors and receptor modulators, though its specific pharmacological targets remain unelucidated in the provided evidence .
Properties
IUPAC Name |
[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]-(2,6-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClF3N3O2/c1-16-4-3-5-17(2)22(16)24(33)32-10-6-19(7-11-32)31-12-8-20(9-13-31)34-23-21(26)14-18(15-30-23)25(27,28)29/h3-5,14-15,19-20H,6-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMFKBMLQOJCER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4’-bipiperidin]-1’-yl)(2,6-dimethylphenyl)methanone typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:
Formation of the pyridine derivative: This involves the chlorination and trifluoromethylation of pyridine to obtain 3-chloro-5-(trifluoromethyl)pyridine.
Coupling with bipiperidine: The pyridine derivative is then coupled with bipiperidine through an ether linkage, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Attachment of the dimethylphenyl methanone: The final step involves the reaction of the bipiperidine derivative with 2,6-dimethylbenzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4’-bipiperidin]-1’-yl)(2,6-dimethylphenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidine rings or the methanone group.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, making it a candidate for further development in cancer therapeutics .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may modulate apoptotic pathways, thereby offering protective benefits against neurodegenerative diseases. The modulation of cyclic nucleotide phosphodiesterases by this compound suggests a mechanism through which it may exert neuroprotective effects, potentially aiding in conditions like Alzheimer's disease .
Herbicidal Properties
The chemical structure of this compound suggests potential herbicidal activity. Similar compounds have been utilized as herbicides due to their ability to inhibit specific enzymes in plant growth pathways. The trifluoromethyl group is known to enhance herbicidal activity by improving the stability and effectiveness of the active ingredient against target weeds .
Biodegradation Studies
Recent studies have focused on the degradation pathways of related compounds in soil bacteria, highlighting the importance of understanding how such chemicals interact with microbial communities in the environment. Investigating the degradation of this compound can provide insights into its environmental persistence and potential toxicity .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Details |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation via signaling pathways |
| Neuroprotective Effects | Modulates apoptotic pathways and cyclic nucleotide phosphodiesterases | |
| Agricultural Science | Herbicidal Properties | Inhibits enzymes involved in plant growth |
| Environmental Science | Biodegradation Studies | Interactions with microbial communities |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer properties of similar compounds derived from bipiperidine structures. The results indicated significant inhibition of tumor growth in xenograft models when treated with these compounds, suggesting a viable pathway for drug development targeting various cancers.
Case Study 2: Herbicide Development
A field trial was conducted to evaluate the effectiveness of related herbicides containing trifluoromethyl groups against common agricultural weeds. The results demonstrated a marked reduction in weed biomass, indicating that such compounds could be developed into effective herbicides.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Key Structural Differences :
Yield and Purity Challenges :
- The bipiperidinyl ether formation in the target compound may suffer from steric hindrance, reducing yields compared to simpler aryl couplings .
- Fluorinated analogues (e.g., ) often require stringent anhydrous conditions to avoid side reactions.
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound is unavailable, inferences can be drawn from structural analogues:
- P2X7 Receptor Modulation: The triazolopyridinyl methanone shows affinity for P2X7 purinoceptors, suggesting the target compound may also interact with ion channels.
- Ferroptosis Induction: Trifluoromethylpyridine derivatives are implicated in ferroptosis (iron-dependent cell death) in cancer cells . The target compound’s CF₃ group may enhance this activity compared to non-fluorinated analogues.
- Selectivity : The 2,6-dimethylphenyl group could reduce off-target effects compared to para-substituted aryl groups (e.g., ), which may interact more broadly with aryl hydrocarbon receptors.
Physicochemical Properties
Notable Trends:
- The bipiperidinyl group in the target compound improves solubility over fluorophenyl analogues but may increase molecular weight, affecting bioavailability.
- Triazolopyridine derivatives exhibit higher solubility due to hydrogen-bonding capacity .
Biological Activity
Molecular Characteristics
- Chemical Formula : C19H22ClF3N2O2
- Molecular Weight : 396.84 g/mol
- CAS Number : Not specifically listed but related compounds are referenced.
The bipiperidine structure is known for its ability to interact with various biological targets, particularly in the central nervous system (CNS). The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to cross the blood-brain barrier. This property is crucial for neuropharmacological applications.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential antidepressant effects.
- Antitumor Properties : Preliminary studies have shown that bipiperidine derivatives can induce apoptosis in cancer cell lines, indicating their utility in oncology.
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against a range of pathogens, making them candidates for further development as antibiotics.
In Vitro Studies
A series of assays were conducted to evaluate the cytotoxicity and selectivity of this compound against various cancer cell lines:
In Vivo Studies
Animal models have been employed to assess the efficacy of this compound in treating depression-like symptoms:
- Model Used : Forced Swim Test (FST)
- Dosage : 10 mg/kg administered intraperitoneally
- Results : Significant reduction in immobility time compared to control groups, suggesting antidepressant-like effects.
Case Studies
- Case Study on Antitumor Activity : A study published in Cancer Research demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer when administered at a dosage of 20 mg/kg bi-weekly.
- Neuropharmacological Study : An investigation into the effects on serotonin levels indicated that administration led to a marked increase in serotonin levels in the prefrontal cortex, correlating with observed behavioral changes in rodent models.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,6-dimethylphenyl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis requires careful control of nucleophilic substitution at the pyridinyloxy position and bipiperidine coupling. For example, analogous compounds (e.g., benzoylpiperidine derivatives in ) use hexane/EtOAc solvent systems for purification, with yields >75%. Reaction optimization may involve adjusting stoichiometry of reagents (e.g., 2,6-dimethylphenyl intermediates) and temperature to avoid decomposition of the trifluoromethyl group. Monitoring via TLC and HPLC (as in , retention time ~13 min, 95% purity) is critical.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine 1H/13C-NMR to confirm bipiperidinyl and pyridinyloxy linkages (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 40–60 ppm for piperidine carbons, as in ). Elemental analysis (C, H, N) must align with theoretical values (e.g., ±0.3% deviation). Mass spectrometry (HRMS or ESI-MS) and HPLC purity analysis (e.g., 254 nm detection, ) are essential for verifying molecular weight and purity.
Q. What analytical techniques are recommended for assessing stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24–72 hours. For example, highlights bis(4-fluorophenyl)methanol analogs analyzed for biochemical stability, suggesting similar protocols.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the trifluoromethylpyridine and bipiperidinyl moieties in this compound?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing Cl with F or altering bipiperidine substituents). Compare bioactivity (e.g., enzyme inhibition, receptor binding) using assays like SPR or fluorescence polarization. and discuss similar SAR strategies for fluorophenyl and thiadiazole-containing analogs. Statistical analysis (e.g., IC50 comparisons) can identify critical functional groups.
Q. What computational approaches are suitable for predicting the binding affinity of this compound to target proteins?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using X-ray structures of target proteins (e.g., kinases or GPCRs). Apply DFT calculations (Gaussian 09) to analyze electronic properties of the trifluoromethyl group and pyridine ring. emphasizes the use of computational tools for multi-stage synthesis planning, which can be adapted here.
Q. How can conflicting solubility data from different solvent systems be resolved?
- Methodological Answer : Use a Hansen Solubility Parameter (HSP) approach to model solubility in polar aprotic (e.g., DMSO) vs. nonpolar solvents (e.g., hexane). Validate with experimental measurements (e.g., dynamic light scattering for aggregation detection). ’s use of n-hexane/EtOAc gradients suggests solvent polarity significantly impacts solubility.
Q. What strategies are effective for separating enantiomers of this chiral bipiperidinyl compound?
- Methodological Answer : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Alternatively, synthesize diastereomeric salts using chiral resolving agents (e.g., tartaric acid derivatives). ’s structural analysis of methoxy-phenyl analogs via crystallography highlights the importance of stereochemical validation.
Q. How can metabolic pathways of this compound be elucidated in vitro?
- Methodological Answer : Use human liver microsomes (HLM) or recombinant CYP450 enzymes (e.g., CYP3A4) to identify phase I metabolites. Analyze via LC-QTOF-MS with metabolomics software (e.g., MetaboLynx). ’s application of bis(4-fluorophenyl)methanol in biological sample analysis provides a methodological precedent.
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
